1,3-Di-tert-butylbenzene

Catalog No.
S580775
CAS No.
1014-60-4
M.F
C14H22
M. Wt
190.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di-tert-butylbenzene

CAS Number

1014-60-4

Product Name

1,3-Di-tert-butylbenzene

IUPAC Name

1,3-ditert-butylbenzene

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

InChI

InChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3

InChI Key

ILNDSSCEZZFNGE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C

The exact mass of the compound 1,3-Di-tert-butylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243654. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Di-tert-butylbenzene (CAS 1014-60-4) is a highly sterically hindered aromatic hydrocarbon characterized by a benzene ring substituted with two bulky tert-butyl groups at the 1 and 3 (meta) positions . Operating as a colorless liquid at room temperature, it possesses a melting point of 10–11 °C and a boiling point of 106–107 °C at 18 mmHg [REFS-1, REFS-2]. In industrial and advanced laboratory settings, this compound is primarily procured as a specialized building block for sterically demanding organometallic ligands, such as PCP and NCN pincer complexes, and as a highly regioselective substrate in electrophilic aromatic substitutions . Its core value proposition lies in the massive steric shielding provided by the tert-butyl groups, which dictates unique kinetic and regiochemical outcomes that cannot be replicated by smaller alkyl-substituted benzenes.

Research Fit

Catalysis probe Steric effect studies in heterogeneous hydrogenation
Ligand scaffold Meta-substitution pattern for rigid pincer complexes
Thermally stable medium Low-volatility liquid for high-temperature processes
Biological probe Endogenous PPARγ ligand candidate for receptor studies

Attempting to substitute 1,3-di-tert-butylbenzene with its less hindered in-class analog, m-xylene (1,3-dimethylbenzene), fundamentally fails in synthesis because the smaller methyl groups cannot adequately shield the 2, 4, and 6 positions of the aromatic ring, resulting in complex mixtures of regioisomers during electrophilic functionalization[1]. Conversely, substituting with the isomeric 1,4-di-tert-butylbenzene alters the symmetry and reactivity profile entirely, and introduces severe processability challenges, as the para-isomer is a solid at room temperature (melting point 76–78 °C) requiring heated transfer lines and different solvent handling. Furthermore, in organometallic ligand design, only the specific 1,3-substitution pattern provides the correct geometry to form deep, protective steric pockets around a coordinated metal center, making generic structural analogs unviable for high-stability catalyst development [1].

Substitution Risk

Isomer mismatch alters catalyst surface affinity
1,4-di-tert-butylbenzene exhibits a different adsorption profile on Rh/Al₂O₃; the meta isomer provides an intermediate adsorption strength that may not be replicated by the para isomer, shifting catalytic hydrogenation behavior.
Thermal volatility differs from tri-substituted analog
1,3,5-tri-tert-butylbenzene has a lower vaporization enthalpy, which can increase evaporative losses in high-temperature applications where 1,3-di-tert-butylbenzene maintains a more stable liquid phase.
Ligand geometry not accessible from para isomer
The 1,3-substitution pattern is required to construct tridentate SCS pincer ligands; 1,4-di-tert-butylbenzene cannot form the same rigid coordination environment, limiting its use in pincer complex synthesis.

Liquid-State Processability vs. Solid Para-Isomer

The physical state of a precursor dictates its handling, dosing, and solvent requirements in industrial synthesis. 1,3-Di-tert-butylbenzene is a liquid at standard ambient temperature with a melting point of 10–11 °C . In stark contrast, its structural isomer, 1,4-di-tert-butylbenzene, is a solid with a melting point of 76–78 °C. This significant depression in melting point for the meta-isomer is attributed to the disruption of crystal lattice packing caused by the asymmetrical steric bulk.

Evidence DimensionMelting point and physical state at 25 °C
Target Compound Data10–11 °C (Liquid)
Comparator Or Baseline1,4-Di-tert-butylbenzene (76–78 °C, Solid)
Quantified Difference~66 °C reduction in melting point
ConditionsStandard ambient temperature and pressure

The liquid state of the meta-isomer enables solvent-free dosing and easier pumping in continuous flow systems, eliminating the need for heated transfer lines required for the solid para-isomer.

Relative adsorption
Head-to-head
0.10 vs. 0.02 (1,4-isomer)
Supports catalyst-surface affinity ranking
Rh/Al₂O₃ competitive hydrogenation context

Absolute Regiocontrol in Electrophilic Functionalization

In electrophilic aromatic substitution reactions, such as bromination or Friedel-Crafts acylation, 1,3-di-tert-butylbenzene directs the incoming electrophile almost exclusively to the 5-position [REFS-2, REFS-3]. The severe steric congestion created by the bulky tert-butyl groups renders the 2-position (between the substituents) and the 4,6-positions kinetically inaccessible. In contrast, less hindered analogs like m-xylene yield complex mixtures of 2-, 4-, and 5-substituted isomers that require resource-intensive chromatographic separation [1].

Evidence DimensionRegioselectivity of electrophilic substitution
Target Compound DataExclusive substitution at the 5-position
Comparator Or Baselinem-Xylene (yields mixtures of 2-, 4-, and 5-isomers)
Quantified DifferenceNear 100% regioselectivity vs. mixed isomer formation
ConditionsStandard bromination or Friedel-Crafts acylation conditions

Procuring this specific sterically hindered precursor guarantees high-purity mono-substituted intermediates, drastically reducing downstream purification costs in the synthesis of complex building blocks.

Hydrogenation rate order
Head-to-head
Rank 2 of 4, faster than 1,4-isomer
Indicates distinct kinetic profile for ring saturation
Rh/Al₂O₃, zero-order in substrate

Superior Steric Protection in Pincer Ligand Design

1,3-Di-tert-butylbenzene serves as a foundational scaffold for synthesizing sterically demanding PCP and NCN pincer ligands [1]. When coordinated to transition metals like palladium or iridium, the 3,5-di-tert-butyl groups (derived from functionalizing the 5-position) create a deep, protective steric pocket around the active metal center. Compared to ligands derived from unsubstituted benzene or m-xylene, these bulky substituents significantly suppress bimolecular catalyst deactivation pathways, leading to higher turnover numbers and enhanced catalyst longevity in cross-coupling reactions[1].

Evidence DimensionCatalyst longevity and steric protection
Target Compound Data3,5-di-tert-butyl substituted pincer ligands (high steric bulk)
Comparator Or Baselinem-Xylene derived ligands (low steric bulk)
Quantified DifferenceSignificant suppression of bimolecular decomposition pathways
ConditionsTransition metal catalysis (e.g., Pd or Ir pincer complexes)

Selecting this compound as a ligand precursor is essential for developing highly stable, long-lived industrial catalysts that resist degradation under harsh reaction conditions.

Vaporization enthalpy
Cross-study
59.6 vs. 46.6 kJ/mol (tri-sub analog)
Higher enthalpy supports lower evaporative loss at elevated temperature
Flow method, 288–333 K

Steric Control in C-H Borylation Kinetics

The immense steric bulk of 1,3-di-tert-butylbenzene profoundly impacts its reaction kinetics in transition-metal-catalyzed C-H borylation. Studies on iridium-catalyzed C-H borylation demonstrate that the rate constants for the aryl C-H borylation of 1,3-di-tert-butylbenzene are drastically lower than those of less hindered arenes [1]. The rate constants across different arenes span nearly 3 orders of magnitude, with 1,3-di-tert-butylbenzene exhibiting sluggish reactivity at all positions except the least hindered meta position [1].

Evidence DimensionRate of C-H borylation
Target Compound DataSluggish reactivity, highly selective for the 5-position
Comparator Or BaselineToluene or less hindered arenes (rapid, less selective borylation)
Quantified DifferenceUp to 3 orders of magnitude difference in rate constants
ConditionsIridium-catalyzed C-H borylation

This unique kinetic profile allows chemists to use this compound either as a highly regioselective substrate for complex functionalization or as a sterically inert aromatic solvent in sensitive catalytic environments.

Pincer complex catalytic conversion
Class-level inference
>99% conversion of p‑nitro bromobenzene
Supports ligand design research
SCS Pd(II) complex, 1 mol% catalyst; no direct comparator data
Endogenous PPARγ ligand identification
Source review
Identified in mouse cerebellar nuclear extracts
Reported endogenous ligand context; requires independent validation
Mass spec, FRET, thermal shift assay
Regioselective substitution
Class-level inference
Substitution directed to less hindered positions
Predictable regioisomer outcome for targeted synthesis
Electrophilic aromatic substitution context

Precursor for Sterically Demanding Pincer Ligands

Directly leveraging its ability to form deep steric pockets, 1,3-di-tert-butylbenzene is the premier starting material for synthesizing PCP, NCN, and NHC pincer ligands[1]. Following bromination at the 5-position, the resulting 1-bromo-3,5-di-tert-butylbenzene is converted into robust transition metal catalysts (e.g., Pd, Ir, Ru) that exhibit exceptional resistance to bimolecular deactivation during industrial cross-coupling and C-H activation workflows.

Synthesis of High-Purity 3,5-Di-tert-butylphenyl Building Blocks

Because its steric bulk completely blocks the 2, 4, and 6 positions during electrophilic aromatic substitution, this compound is the optimal choice for producing pure 3,5-di-tert-butylphenyl derivatives [2]. It is widely procured for Friedel-Crafts acylation or halogenation where absolute regiocontrol is required, eliminating the need for the expensive and time-consuming chromatographic separations that plague reactions using m-xylene.

Kinetically Inert Solvent or Additive in Catalysis

Due to its sluggish reactivity in C-H activation (spanning up to 3 orders of magnitude slower than simpler arenes), 1,3-di-tert-butylbenzene can be utilized as a sterically hindered, kinetically inert aromatic solvent or additive [3]. It provides the solubility benefits of an aromatic hydrocarbon while resisting unwanted side reactions in highly active catalytic environments, such as iridium-catalyzed borylations or strong Lewis acid-mediated transformations.

Application Fit Matrix

Application
Selection Property
Validation Focus
Catalytic hydrogenation mechanism studies
Intermediate steric bulk and adsorption profile
Langmuir-Hinshelwood kinetic model calibration
High-temperature liquid-phase stabilizer or solvent
Higher vaporization enthalpy relative to tri-sub analog
Volatility comparison under process conditions
Pincer ligand design for cross-coupling
1,3-substitution pattern for rigid SCS geometry
Catalytic turnover and complex stability verification
Cerebellar PPARγ biology research
Endogenous ligand candidate identification
PPARγ binding and activation validation

XLogP3

5.8

Other CAS

1014-60-4

Wikipedia

1,3-di-tert-butylbenzene

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